molecular formula C8H7BrN2O2S B1403096 N-(4-bromo-3-cyanophenyl)methanesulfonamide CAS No. 1206776-43-3

N-(4-bromo-3-cyanophenyl)methanesulfonamide

Cat. No. B1403096
M. Wt: 275.12 g/mol
InChI Key: YTKILGANNUYKRR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-cyanophenyl)methanesulfonamide is a chemical compound with the CAS Number: 1206776-43-3 . It has a molecular weight of 275.13 and its linear formula is C8H7BrN2O2S . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for N-(4-bromo-3-cyanophenyl)methanesulfonamide is 1S/C8H7BrN2O2S/c1-14(12,13)11-7-2-3-8(9)6(4-7)5-10/h2-4,11H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-(4-bromo-3-cyanophenyl)methanesulfonamide is a solid . Its molecular weight is 275.13 , and its linear formula is C8H7BrN2O2S .

Scientific Research Applications

Structural Characterization and Computational Studies

The compound N-(4-bromo-3-cyanophenyl)methanesulfonamide has been subjected to comprehensive structural characterization using techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. X-ray diffraction (XRD) analysis has been employed for geometric confirmation. Furthermore, density functional theory (DFT) calculations have been utilized to optimize structural parameters, providing insights into the molecular geometry and electronic properties of this compound and its derivatives (Mphahlele & Maluleka, 2021).

Chemoselective N-Acylation Reagents

Derivatives of N-(4-bromo-3-cyanophenyl)methanesulfonamide have been developed as chemoselective N-acylation reagents. These reagents have been systematically studied to understand the structure-reactivity relationship, offering a chemoselective approach for N-acylation and showcasing their utility in synthetic chemistry (Kondo et al., 2000).

Pd-catalyzed Cross-coupling Reactions

In the domain of organic synthesis, the compound has been used in Pd-catalyzed cross-coupling reactions. These methodologies are particularly noted for their high yield and for circumventing the generation of genotoxic impurities, thus presenting a safer alternative for synthesizing complex molecules (Rosen et al., 2011).

Supramolecular Assembly and Hydrogen Bonding

Studies have also delved into the crystal structures of N-(4-bromo-3-cyanophenyl)methanesulfonamide derivatives, examining their supramolecular assembly and intermolecular interactions through Hirshfeld surface analyses and DFT optimized molecular geometries. These studies provide valuable information on hydrogen bonding patterns and molecular packing in solids, which are crucial for understanding the material properties of these compounds (Dey et al., 2015).

Spectroscopic Characterization and Quantum Chemical Analysis

Additional studies have focused on the spectroscopic characterization and quantum chemical analysis of N-(4-bromo-3-cyanophenyl)methanesulfonamide derivatives. These studies involve computational methods to predict molecular conformations, NMR chemical shifts, vibrational transitions, and molecular surface electrostatic potential, contributing to a deeper understanding of the molecular properties and reactivity of these compounds (Karabacak et al., 2010).

Safety And Hazards

The safety information available indicates that N-(4-bromo-3-cyanophenyl)methanesulfonamide has the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-(4-bromo-3-cyanophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)11-7-2-3-8(9)6(4-7)5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKILGANNUYKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-cyanophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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